molecular formula C22H20FN3O2S B3401759 N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040683-65-5

N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401759
CAS No.: 1040683-65-5
M. Wt: 409.5 g/mol
InChI Key: WHCDEWMINHANNG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a 2-ethyl group and a 9-fluoro moiety. This structural framework is associated with biological activities such as anti-inflammatory and enzyme inhibitory properties, as observed in related benzothieno[3,2-d]pyrimidine derivatives .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-4-17-25-20-19-15(23)6-5-7-16(19)29-21(20)22(28)26(17)11-18(27)24-14-9-8-12(2)13(3)10-14/h5-10H,4,11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCDEWMINHANNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)C)C)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H20FN3O2SC_{22}H_{20}FN_{3}O_{2}S with a molecular weight of 409.5 g/mol. The structure features a benzothieno-pyrimidine core that is known for its diverse biological properties.

PropertyValue
Molecular FormulaC22H20FN3O2S
Molecular Weight409.5 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The fluorine atom and the heterocyclic structure enhance its binding affinity to target proteins involved in disease pathways.

  • Anticancer Activity : Studies have shown that compounds similar to N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same class:

  • Antitumor Activity in vitro :
    • A study reported that similar benzothieno derivatives exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 5 to 20 µM), suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy :
    • In a comparative analysis, compounds structurally related to N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight Observed Activity
Target Compound Benzothieno[3,2-d]pyrimidin-4-one R1: 2-Ethyl, R2: 9-Fluoro, R3: 3,4-Dimethylphenyl C23H22FN3O2S 423.50* Potential COX-2 inhibition (inferred)
G881-0129 Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one R1: 7,9-Dimethyl, R3: 3,4-Dimethylphenyl C21H20N4O2S 392.48 Not reported (structural analog)
G881-0208 Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one R1: 7-Methyl, R2: 9-Phenyl, R3: 4-Ethoxyphenyl C26H22N4O3S 470.55 Not reported (structural analog)
N-[(4-Chlorophenyl)methyl] analog Benzothieno[3,2-d]pyrimidin-4-one R1: 2-Methyl, R2: 9-Fluoro, R3: 4-Chlorophenylmethyl C21H17ClFN3O2S 437.90 Not reported (fluorine enhances electronic properties)
Compound 9 () Benzothieno[3,2-d]pyrimidin-4-one R1: 2-(2,4-Difluorophenyl)thio, R3: Methylsulfonamide C17H12F2N4O3S2 438.43 COX-2 and iNOS inhibition, PGE2 suppression

*Calculated molecular weight based on formula.

Key Differences and Implications

Core Modifications

  • Benzothieno vs. Pyridothienopyrimidine Cores: The target compound and analog retain the benzothieno[3,2-d]pyrimidine core, whereas G881-0129 and G881-0208 feature a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core. The latter introduces a pyridine ring, which may alter electron distribution and solubility .

Substituent Effects

  • Ethyl vs. Methyl at R1 : The 2-ethyl group in the target compound increases lipophilicity compared to the 2-methyl group in , possibly enhancing blood-brain barrier penetration .
  • 3,4-Dimethylphenyl vs. Other Aryl Groups : The 3,4-dimethylphenyl acetamide moiety in the target compound may confer steric bulk and improve target selectivity relative to the 4-chlorophenylmethyl group in .

Physicochemical Properties

  • Solubility and Permeability : The 3,4-dimethylphenyl group and ethyl substituent likely reduce aqueous solubility compared to smaller analogs (e.g., G881-0129) but improve membrane permeability, as seen in CNS-targeted compounds from .
  • Molecular Weight : The target compound (423.50 g/mol) falls within the acceptable range for drug-likeness, unlike larger analogs like G881-0208 (470.55 g/mol), which may face bioavailability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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